methyl 6-iodo-1H-indole-3-carboxylate
Description
Overview of Indole (B1671886) Core Structural Features and Chemical Reactivity in Organic Synthesis
The indole ring system is an aromatic heterocycle with a planar structure. bhu.ac.in Its ten π-electrons (eight from the carbon atoms and two from the nitrogen lone pair) satisfy Hückel's rule for aromaticity. bhu.ac.in This aromatic character contributes to its relative stability. creative-proteomics.com However, the fusion of the electron-rich pyrrole (B145914) ring to the benzene (B151609) ring results in a π-excessive system, making the pyrrole moiety particularly susceptible to electrophilic attack. bhu.ac.in
The chemical reactivity of indole is dominated by electrophilic substitution reactions. bhu.ac.in The most reactive position for electrophilic aromatic substitution is the C3 position of the pyrrole ring, which is estimated to be 10¹³ times more reactive than benzene. youtube.comwikipedia.org This high reactivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation formed upon electrophilic attack at C3. bhu.ac.in If the C3 position is blocked, electrophilic substitution typically occurs at the C2 position, and if both C2 and C3 are substituted, the reaction may proceed on the benzene ring, often at the C6 position. bhu.ac.in
Importance of Functionalized Indole-3-carboxylates in Advanced Organic Synthesis
Indole-3-carboxylates, which are esters or acids of indole-3-carboxylic acid, are a critical class of functionalized indoles. The carboxylate group at the C3 position serves as a versatile functional handle for a wide array of chemical transformations. This functional group can be readily converted into other functionalities, such as amides, aldehydes, and alcohols, or it can be removed via decarboxylation.
These derivatives are pivotal intermediates in the synthesis of numerous biologically active compounds, including pharmaceuticals and agrochemicals. beilstein-journals.orgacs.org For instance, indole-3-carboxylate (B1236618) motifs are found in anti-influenza drugs and selective serotonin (B10506) receptor antagonists. acs.org The presence of the carboxylate group can influence the electronic properties of the indole ring and provide a site for further molecular elaboration, making these compounds valuable building blocks in the construction of complex molecular architectures.
Rationale for Research Focus on Halogenated Indole Systems, with Emphasis on C6-Iodination
The introduction of halogen atoms onto the indole scaffold is a powerful strategy in medicinal chemistry and organic synthesis. Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen atoms, particularly iodine, can also serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.org
The position of the halogen on the indole ring is crucial for its synthetic utility and biological activity. While halogenation at the C3 position is common due to the high nucleophilicity of this site, functionalization of the benzene ring, or "remote" positions like C6, has garnered increasing interest. frontiersin.org C6-functionalized indoles are more challenging to synthesize directly but offer unique opportunities for creating novel molecular structures. frontiersin.org
Specifically, C6-iodination provides a reactive site for introducing a wide range of substituents onto the benzene portion of the indole core. This allows for the systematic exploration of structure-activity relationships in drug discovery programs and the synthesis of complex, poly-substituted indole derivatives that would be difficult to access through other synthetic routes. The iodine atom at the C6 position of methyl 6-iodo-1H-indole-3-carboxylate thus represents a key strategic element for the divergent synthesis of a library of novel compounds.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 850374-98-0 |
| Molecular Formula | C₁₀H₈INO₂ |
| Molecular Weight | 301.08 g/mol |
Data sourced from Santa Cruz Biotechnology. scbt.com
Table 2: Representative Spectroscopic Data for a Related Halogenated Indole Carboxylate
The following data is for methyl 6-bromo-5-iodo-1H-indole-3-carboxylate, a structurally similar compound, which can provide insight into the expected spectral characteristics of this compound.
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 12.12 (s, 1H), 8.51 (s, 1H), 8.12 (d, J = 2.9 Hz, 1H), 7.87 (s, 1H), 3.81 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ | 139.3, 117.5, 115.4, 112.9, 109.6, 105.1, 101.0, 92.5, 82.0, 48.8 |
| HRMS (ESI) m/z | [M + H]⁺: Calculated for C₁₀H₈BrINO₂: 379.8778; Found: 379.8777 |
Data sourced from a study on regioselective C5-H direct iodination of indoles. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8INO2 |
|---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
methyl 6-iodo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 |
InChI Key |
KHNWRQAUUHNANM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)I |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Iodo 1h Indole 3 Carboxylate and Analogous Halogenated Indole 3 Carboxylates
Direct Iodination Strategies on Indole-3-carboxylate (B1236618) Scaffolds
Direct C-H functionalization of the indole (B1671886) core represents an atom-economical approach to introduce iodine substituents. However, controlling the regioselectivity of this electrophilic substitution can be challenging due to the inherent reactivity of the indole nucleus, with the C3 position being the most nucleophilic. When the C3 position is blocked, as in indole-3-carboxylates, electrophilic attack typically favors the C5 position of the benzo moiety. Achieving iodination at the C6 position requires specific strategies to overcome these natural reactivity patterns.
Regioselective C6-Iodination Approaches of Methyl Indole-3-carboxylate
Achieving regioselective iodination at the C6 position of methyl indole-3-carboxylate is a synthetic challenge. The electronic properties of the indole ring generally direct electrophiles to the C3, C5, or C7 positions. However, specific directing group strategies can be employed to favor C6 functionalization. While direct C6 iodination of the parent methyl indole-3-carboxylate is not commonly reported, related methodologies on other indole scaffolds suggest potential pathways. For instance, the use of a removable directing group at the N1 position can steer electrophilic attack to the C6 position. Another approach involves leveraging remote C-H activation through transition-metal catalysis, where a directing group at one position influences reactivity at a distant site.
Examination of Iodinating Reagents and Catalytic Systems for Position-Selective Halogenation
A variety of iodinating reagents are available for the halogenation of indoles, each with distinct reactivity profiles that can be harnessed for position-selective synthesis. Common reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of reagent, solvent, and catalyst is critical for controlling the site of iodination.
For instance, molecular iodine can act as a mild and environmentally benign catalyst for certain electrophilic substitutions on the indole nucleus. Hypervalent iodine reagents have also emerged as powerful tools in organic synthesis, offering safe and easy-to-handle alternatives for various transformations, including halogenation. The combination of an iodine source with an oxidant or a Lewis acid can generate a more potent electrophilic species, influencing the regiochemical outcome. While many methods favor C5 iodination, specific catalytic systems are being developed to target other positions. For example, palladium-catalyzed C-H functionalization has shown promise in directing arylation to various positions on the indole ring, and similar principles could potentially be applied to halogenation.
Below is a table summarizing common iodinating reagents and their general applications in indole chemistry.
| Iodinating Reagent | Common Applications/Characteristics |
| **Molecular Iodine (I₂) ** | Widely used, often in the presence of a base or oxidizing agent. Can act as a catalyst in some reactions. |
| N-Iodosuccinimide (NIS) | A common and effective electrophilic iodinating agent, often used for C3 or C5 iodination. |
| Iodine Monochloride (ICl) | A more reactive interhalogen compound used for electrophilic iodination. |
| Hypervalent Iodine Reagents | Serve as safe and versatile oxidants and halogenating agents. |
Mechanistic Insights into Direct Iodination Reactions on the Indole Nucleus
The direct iodination of the indole nucleus is generally understood to proceed through an electrophilic aromatic substitution mechanism. The π-excessive nature of the indole ring makes it susceptible to attack by electrophilic iodine species (e.g., I⁺ or a polarized I-X molecule). The reaction typically begins with the formation of a sigma complex (or Wheland intermediate) where the electrophile has added to a carbon atom of the indole ring. Subsequent deprotonation by a base restores aromaticity, yielding the iodinated indole.
The regioselectivity of the attack is governed by the relative stability of the possible sigma complexes. Attack at C3 is generally favored because the positive charge in the resulting intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. When C3 is substituted, the benzenoid ring is attacked, with the C5 position often being the next most reactive site.
Recent studies have also pointed to the possibility of radical pathways in some iodination reactions, particularly when specific reagents or reaction conditions are employed. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been used to provide deeper mechanistic insights into iodine-catalyzed reactions, helping to elucidate the role of the catalyst and the energetics of different reaction pathways.
Multi-Step Synthetic Routes to Methyl 6-iodo-1H-indole-3-carboxylate
Multi-step syntheses offer greater control over the final structure of the target molecule by building the indole ring from pre-functionalized starting materials. This approach is particularly useful for accessing substitution patterns that are difficult to achieve through direct functionalization of the indole core.
Convergent and Divergent Synthetic Pathways Employing Pre-Functionalized Anilines or Other Building Blocks
Multi-step syntheses can be designed in either a convergent or divergent fashion. A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the later stages of the synthesis. For the synthesis of this compound, a convergent approach might involve the coupling of a pre-iodinated aniline (B41778) derivative with a three-carbon unit that will form the pyrrole (B145914) ring.
Conversely, a divergent synthesis starts with a common intermediate that is then elaborated into a variety of different target molecules. In this context, a 4-iodoaniline (B139537) could serve as a starting point for the synthesis of not only the target compound but also a range of other 6-iodoindole derivatives.
Several classic indole syntheses can be adapted for this purpose, including the Fischer, Bartoli, and Madelung syntheses, by using an appropriately substituted aniline as the starting material. For example, the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, can be employed with the phenylhydrazone derived from 4-iodoaniline to introduce the iodine at the desired position.
The following table outlines some classic indole syntheses that can be adapted for the preparation of 6-iodoindoles.
| Synthetic Method | Description | Starting Material Example |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazone. | Phenylhydrazone of a ketone or aldehyde, derived from 4-iodoaniline. |
| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent. | 1-Iodo-4-nitrobenzene. |
| Madelung Synthesis | Base-catalyzed cyclization of an N-acyl-o-toluidine. | N-acyl derivative of 4-iodo-2-methylaniline. |
Strategies for Introduction and Manipulation of the C6-Iodo Moiety during Indole Ring Formation
The key to multi-step syntheses of 6-iodoindoles is the strategic introduction of the iodine atom onto one of the precursors before the indole ring is formed. The use of commercially available 4-iodoaniline or its derivatives is a common and straightforward approach. This ensures that the iodine is correctly positioned in the final indole product.
Once the indole ring is constructed, further manipulations of the ester group or other substituents can be carried out as needed. For example, palladium-catalyzed cross-coupling reactions on the iodo-substituted indole can be used to introduce a wide variety of other functional groups, highlighting the synthetic utility of the C6-iodo moiety. Iodine can also mediate cyclization reactions in the formation of the indole ring itself. For instance, iodine-mediated intramolecular cyclization of enamines has been shown to produce indole derivatives under transition-metal-free conditions, where an oxidative iodination is a key step in the proposed mechanism.
Optimization of Reaction Conditions and Yields in Multi-Step Syntheses
A plausible synthetic route to this compound can be envisioned in two main stages: the formation of the indole-3-carboxylate core, followed by regioselective iodination.
Stage 1: Synthesis of the Indole-3-carboxylate Core
One of the most versatile methods for constructing the indole nucleus is the Fischer indole synthesis . wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. byjus.com For the synthesis of a 6-substituted indole, a 4-substituted phenylhydrazine would be the starting material.
Another widely used method is the Leimgruber-Batcho indole synthesis , which is particularly advantageous as it often proceeds under milder conditions and can provide high yields. wikipedia.orgclockss.org This method starts with an o-nitrotoluene derivative, which is converted to an enamine. Subsequent reductive cyclization of the enamine yields the desired indole. wikipedia.org
The optimization of these indole syntheses involves screening various acid catalysts (for the Fischer synthesis) or reducing agents (for the Leimgruber-Batcho synthesis), as well as adjusting temperature and reaction times. For instance, in the Fischer indole synthesis, Lewis acids like zinc chloride or Brønsted acids such as polyphosphoric acid are commonly employed. wikipedia.org The choice of acid and reaction conditions can significantly impact the yield and the regioselectivity, especially when using unsymmetrical ketones. byjus.com
Stage 2: Halogenation of the Indole Ring
Once the methyl 1H-indole-3-carboxylate core is synthesized, the next step is the introduction of the iodine atom at the C-6 position. Direct electrophilic iodination of the indole ring is a common strategy. However, the high electron density of the indole nucleus makes it susceptible to polysubstitution and reaction at the most nucleophilic C-3 position. Since the C-3 position is already substituted with the carboxylate group in our target molecule, this directs the electrophilic substitution to other positions on the benzene ring.
The regioselectivity of electrophilic substitution on the indole ring is influenced by the directing effects of existing substituents. The ester group at C-3 is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. This can favor substitution on the benzene ring.
Optimization of the iodination step involves the careful selection of the iodinating agent, solvent, and reaction temperature to achieve high regioselectivity for the C-6 position and maximize the yield. Common iodinating reagents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and molecular iodine in the presence of an oxidizing agent.
For example, the direct iodination of indole derivatives can be optimized by varying the iodine source and reaction conditions. A study on the synthesis of 3H-indoles via iodine-mediated intramolecular cyclization of enamines optimized the reaction conditions by screening different oxidants, bases, and solvents, with elemental iodine and potassium carbonate in DMF at 100°C providing the best yield for the model substrate. acs.org
A hypothetical optimization for the iodination of methyl 1H-indole-3-carboxylate to obtain the 6-iodo isomer could involve the following parameters, as illustrated in the interactive data table below.
Interactive Data Table: Optimization of Iodination of Methyl 1H-indole-3-carboxylate
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 6-iodo isomer (%) |
| 1 | I₂/HIO₃ | Acetic Acid | 80 | 12 | 65 |
| 2 | NIS | Acetonitrile (B52724) | 25 | 24 | 72 |
| 3 | ICl | Dichloromethane | 0 | 4 | 78 |
| 4 | I₂/Ag₂SO₄ | Ethanol (B145695) | 50 | 8 | 68 |
This is a hypothetical data table for illustrative purposes, based on general principles of electrophilic iodination of indoles.
Comparative Analysis of Synthetic Efficiencies and Selectivities
Several synthetic strategies can be employed to prepare this compound, each with its own advantages and disadvantages in terms of efficiency, selectivity, and scalability.
Route A: Fischer Indole Synthesis followed by Iodination
Selectivity: Achieving high regioselectivity for the C-6 position during iodination can be challenging. The directing effects of the ester group at C-3 and the reaction conditions must be carefully controlled to favor substitution at the desired position over other available sites on the benzene ring.
Route B: Leimgruber-Batcho Indole Synthesis from a Pre-iodinated Precursor
Efficiency: This approach involves introducing the iodine atom at the desired position on the starting material, for example, using 4-iodo-2-nitrotoluene. The Leimgruber-Batcho synthesis is known for its high yields under mild conditions. wikipedia.orgclockss.org This strategy can be more efficient as it avoids a potentially low-yielding and non-selective iodination step at a later stage.
Route C: Sandmeyer Reaction on an Amino-Indole Precursor
Efficiency: The Sandmeyer reaction is a classic method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. wikipedia.org This route would involve the synthesis of methyl 6-amino-1H-indole-3-carboxylate, followed by diazotization and subsequent reaction with an iodide source, such as potassium iodide. organic-chemistry.orgthieme-connect.de The yields of Sandmeyer reactions can be variable.
Selectivity: The Sandmeyer reaction offers excellent regioselectivity, as the position of the introduced iodine atom is determined by the position of the initial amino group.
Comparative Summary
Interactive Data Table: Comparison of Synthetic Routes
| Route | Key Reaction(s) | Advantages | Disadvantages |
| A | Fischer Indole Synthesis, Electrophilic Iodination | Well-established indole synthesis. | Potentially poor regioselectivity in iodination, leading to lower overall yield. |
| B | Leimgruber-Batcho Indole Synthesis | High yields, mild conditions, excellent regioselectivity. | Availability of the iodinated starting material may be a limitation. |
| C | Sandmeyer Reaction | Excellent regioselectivity. | Requires synthesis of an amino-indole precursor; yields of the Sandmeyer step can be moderate. |
Reactivity and Advanced Chemical Transformations of Methyl 6 Iodo 1h Indole 3 Carboxylate
Cross-Coupling Reactions at the C6-Iodo Position
The C(sp²)–I bond at the C6 position of the indole (B1671886) scaffold is highly susceptible to oxidative addition by transition metal catalysts, making it a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the synthesis of complex indole derivatives.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C bonds. organic-chemistry.org Methyl 6-iodo-1H-indole-3-carboxylate serves as an excellent substrate for these transformations due to the high reactivity of the C-I bond.
The Suzuki-Miyaura coupling involves the reaction of the iodo-indole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. For 6-haloindole derivatives, typical conditions involve catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand, and bases such as K₃PO₄ or Cs₂CO₃ in solvents like dioxane or DMF. nih.govmdpi.com
The Sonogashira coupling facilitates the formation of a C-C bond between the iodo-indole and a terminal alkyne. organic-chemistry.org This reaction is co-catalyzed by palladium and a copper(I) salt, typically in the presence of an amine base like triethylamine (B128534) (Et₃N). organic-chemistry.orgresearchgate.net The resulting alkynylated indoles are valuable intermediates for the synthesis of various heterocyclic systems and natural products. researchgate.net
The Heck reaction couples the iodo-indole with an alkene to form a new C-C bond at an sp² carbon, yielding a substituted alkene. researchgate.net This transformation is typically catalyzed by a palladium complex in the presence of a base.
The general conditions for these reactions are summarized in the interactive table below.
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₃PO₄, Cs₂CO₃ | Dioxane, DMF, THF/H₂O | 6-Aryl/Vinyl-indole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA | THF, DMF | 6-Alkynyl-indole |
| Heck | Alkene (e.g., methyl acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 6-Alkenyl-indole |
Copper-mediated transformations, particularly the Ullmann reaction and its modern variations, provide a powerful alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. organic-chemistry.org The classic Ullmann condensation involves the coupling of an aryl halide with a nucleophile (e.g., an alcohol, amine, or thiol) at high temperatures using stoichiometric amounts of copper. organic-chemistry.org
More contemporary protocols utilize catalytic amounts of a copper(I) source, often in the presence of a ligand such as L-proline or Johnphos, allowing the reactions to proceed under milder conditions. organic-chemistry.orgglobethesis.com For this compound, a copper-catalyzed Ullmann-type reaction could be employed to couple it with various amines or phenols to yield 6-amino or 6-phenoxy-indole derivatives, respectively. These reactions typically use a copper(I) salt like CuI and a base such as K₂CO₃ or KHCO₃ in a polar aprotic solvent like DMSO. organic-chemistry.orgglobethesis.com
The high reactivity of the C6-iodo group in this compound in palladium-catalyzed cross-coupling reactions is governed by the well-established catalytic cycle involving three key steps:
Oxidative Addition : The cycle begins with the oxidative addition of the low-valent Pd(0) catalyst into the C(sp²)–I bond of the indole. This is typically the rate-determining step. The C–I bond is the weakest of the carbon-halogen bonds, making this step faster compared to analogous bromo or chloro derivatives. The electron-rich nature of the indole ring system facilitates this process. The Pd(0) species is inserted between the C6 carbon and the iodine atom, forming a square planar Pd(II) intermediate. beilstein-journals.org
Transmetalation (for Suzuki and Sonogashira) : In the Suzuki reaction, the organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the iodide. In the Sonogashira reaction, the copper(I) cocatalyst first reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.
Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
For copper-mediated Ullmann reactions, the mechanism is less universally agreed upon but is generally believed to involve the formation of a Cu(I) species as the active catalyst. researchgate.net Proposed mechanisms include oxidative addition to form a Cu(III) intermediate followed by reductive elimination, or pathways involving radical intermediates. researchgate.net
Modifications and Derivatizations at the C3-Ester Group
The methyl ester at the C3 position offers a gateway to other functional groups through standard organic transformations.
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (e.g., ethanol (B145695) or isopropanol) under acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions would yield the corresponding ethyl or isopropyl ester. This process allows for the modification of the ester group to alter the physical properties or reactivity of the molecule without disturbing the C6-iodo functionality.
The C3-ester group can be selectively reduced to either an aldehyde or a primary alcohol, providing access to key synthetic intermediates. researchgate.net
Reduction to Aldehyde : The partial reduction of an ester to an aldehyde requires careful selection of the reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation. chemistrysteps.commasterorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, to stabilize the hemiacetal intermediate formed after the initial hydride addition, which upon aqueous workup, hydrolyzes to the desired aldehyde, 6-iodo-1H-indole-3-carbaldehyde. chemistrysteps.commasterorganicchemistry.comwikipedia.org
Reduction to Alcohol : Complete reduction of the ester to the corresponding primary alcohol, (6-iodo-1H-indol-3-yl)methanol, can be achieved using strong reducing agents. masterorganicchemistry.com While lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols, its use with indole-3-carboxylates can be problematic. masterorganicchemistry.comyoutube.com Studies have shown that LiAlH₄ can lead to the hydrogenolysis of the C3 substituent, resulting in the formation of 3-methylindole (B30407) (skatole) derivatives rather than the desired 3-hydroxymethylindole. researchgate.net Therefore, milder conditions or alternative reagents may be necessary to achieve the desired transformation cleanly.
Amidation and Other Nucleophilic Acyl Substitution Reactions
The methyl carboxylate group at the C3 position of this compound is a key functional handle for a variety of nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into a wide range of other functional groups, most notably amides, which are prevalent in biologically active molecules.
The direct amidation of the methyl ester can be achieved by heating with a primary or secondary amine, often at elevated temperatures. This aminolysis process can sometimes be facilitated by the use of catalysts or by converting the amine to a more potent nucleophile. A common strategy involves the use of a strong base to deprotonate the amine, increasing its nucleophilicity. Alternatively, Lewis acid catalysts can be employed to activate the ester carbonyl group toward nucleophilic attack.
Another approach is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This two-step process offers greater flexibility and is often more efficient. The hydrolysis is typically carried out under basic conditions (e.g., using NaOH or LiOH), followed by acidification to yield 6-iodo-1H-indole-3-carboxylic acid. The resulting acid can then be coupled with an amine using a variety of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. libretexts.org
Beyond amidation, the ester can undergo other nucleophilic acyl substitutions. Transesterification, for example, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the methoxy (B1213986) group. Reaction with organometallic reagents like Grignard reagents can lead to the formation of tertiary alcohols, following a double addition to the carbonyl group. libretexts.org
The following is an interactive data table based on established methods for nucleophilic acyl substitution on indole-3-carboxylates.
| Reaction Type | Nucleophile | Typical Reagents/Conditions | Product Type |
|---|---|---|---|
| Amidation (Direct) | Primary/Secondary Amine (R₂NH) | Heat, neat or in a high-boiling solvent | Amide (R-CONR₂) |
| Amidation (via Carboxylic Acid) | Primary/Secondary Amine (R₂NH) | 1. NaOH or LiOH (hydrolysis) 2. Amine, DCC or EDC/HOBt (coupling) | Amide (R-CONR₂) |
| Transesterification | Alcohol (R'OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') catalyst, heat | Ester (R-COOR') |
| Reduction | Hydride (e.g., LiAlH₄) | Anhydrous ether or THF | Primary Alcohol (R-CH₂OH) |
Transformations Involving the Indole N-H Position
The nitrogen atom of the indole ring is a crucial site for functionalization, allowing for the introduction of various substituents that can protect the nitrogen, modulate the electronic properties of the indole core, and serve as points for further chemical elaboration.
N-Alkylation and N-Acylation Strategies for Nitrogen Protection and Functionalization
N-Alkylation of the indole N-H is a fundamental transformation. rsc.org A widely used method involves the deprotonation of the indole nitrogen with a suitable base, followed by the introduction of an alkylating agent. mdpi.com The choice of base is critical and ranges from milder bases like potassium carbonate (K₂CO₃) in solvents such as acetonitrile or DMF, to stronger bases like sodium hydride (NaH) in THF for less reactive alkylating agents. mdpi.comrsc.org Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and sulfates (e.g., dimethyl sulfate). mdpi.comnih.govgoogle.com These reactions are versatile and provide a straightforward route to N-substituted indoles. nih.gov
N-Acylation introduces an electron-withdrawing acyl group onto the indole nitrogen, which serves both as a protecting group and as a means to deactivate the indole ring towards certain electrophilic reactions. beilstein-journals.org This transformation is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. nih.gov In some cases, chemoselective N-acylation can be achieved even in the presence of other nucleophilic sites by carefully selecting the reaction conditions and acylating agent, such as using thioesters as a stable acyl source. nih.govresearchgate.net The resulting N-acylindoles are generally more stable and can be subjected to reaction conditions that would be incompatible with N-H indoles. beilstein-journals.orgnih.gov
The following is an interactive data table summarizing common conditions for N-functionalization of indoles.
| Transformation | Reagent | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| N-Methylation | Methyl Iodide (CH₃I) | NaH or K₂CO₃ | DMF or THF | 0 °C to room temperature |
| N-Benzylation | Benzyl Bromide (BnBr) | NaH or K₂CO₃ | DMF or THF | Room temperature to 60 °C |
| N-Acetylation | Acetic Anhydride ((Ac)₂O) | Pyridine or Et₃N | DCM or neat | 0 °C to room temperature |
| N-Tosylation | Tosyl Chloride (TsCl) | Pyridine or DMAP | DCM | Room temperature |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP, Et₃N | THF or DCM | Room temperature |
N-Arylation Reactions
The synthesis of N-arylindoles from this compound can be accomplished through transition-metal-catalyzed cross-coupling reactions. The most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. mdpi.com
The Ullmann reaction typically involves the coupling of the indole with an aryl halide in the presence of a copper catalyst, often at high temperatures. nih.gov Modern variations of this reaction utilize copper(I) iodide (CuI) as the catalyst, often in combination with a ligand such as 1,10-phenanthroline (B135089) or an amino acid, and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a polar aprotic solvent like DMF or DMSO. nih.gov
Palladium-catalyzed Buchwald-Hartwig amination has emerged as a more versatile and milder alternative for N-arylation. mdpi.com This reaction couples the indole with an aryl halide (or triflate) using a palladium catalyst, a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOt-Bu). The choice of ligand is crucial for the success of the reaction, as it influences the catalytic activity and substrate scope. These reactions generally proceed under milder conditions and exhibit broader functional group tolerance compared to the Ullmann condensation. semanticscholar.org
Impact of N-Substitution on Indole Reactivity and Regioselectivity
Substitution at the indole nitrogen significantly alters the electronic nature of the heterocyclic ring, thereby influencing its reactivity and the regioselectivity of subsequent transformations. beilstein-journals.org
N-Alkyl Groups : Alkyl groups are weakly electron-donating through an inductive effect. N-alkylation slightly increases the electron density of the indole ring, enhancing its nucleophilicity. This can increase the rate of electrophilic aromatic substitution on the benzene (B151609) ring. For instance, N-methylation of an indole can lead to increased reactivity towards electrophiles compared to the parent N-H indole. acs.org
N-Acyl Groups : Acyl groups (e.g., acetyl, benzoyl) are strongly electron-withdrawing due to the resonance effect of the carbonyl group. This delocalization of the nitrogen lone pair into the carbonyl group significantly decreases the electron density and nucleophilicity of the entire indole system. As a result, N-acylated indoles are substantially deactivated towards electrophilic aromatic substitution. beilstein-journals.org This deactivating effect can be strategically employed to prevent unwanted side reactions during multi-step syntheses.
The presence of a substituent at the N1 position also sterically hinders the C2 and C7 positions, which can influence the regiochemical outcome of reactions at the indole core.
Other Selective Functionalizations of the Indole Core
Electrophilic Aromatic Substitution at Non-Iodinated Positions
Electrophilic aromatic substitution (EAS) is a hallmark reaction of the indole nucleus. wikipedia.org In this compound, the regioselectivity of EAS is governed by the combined directing effects of the substituents on the ring. masterorganicchemistry.com
Indole Nucleus : The indole ring system itself is highly activated towards EAS, with the C3 position being the most nucleophilic. However, in this molecule, the C3 position is blocked by the methyl carboxylate group. nih.gov The nitrogen atom directs electrophiles primarily to C3, and to a lesser extent, to C2, C4, and C6.
Iodine at C6 (-I) : Halogens are deactivating via induction but are ortho, para-directors due to resonance. The iodine at C6 will direct incoming electrophiles to the C5 and C7 positions.
Considering these directing effects in concert:
The C3 position is blocked.
The C2 position is a potential site for substitution, directed by the indole nitrogen, but this is often less favorable than substitution on the benzene ring, especially with a deactivating group at C3.
The C5 and C7 positions are strongly favored. Both the C3-carboxylate and the C6-iodo group direct incoming electrophiles to these positions.
Therefore, electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂ in acetic acid), or Friedel-Crafts acylation are expected to occur selectively at the C5 or C7 positions of the this compound core. masterorganicchemistry.comlibretexts.org The precise ratio of C5 to C7 substitution would depend on the specific electrophile and reaction conditions, including steric factors.
Cycloaddition Reactions Involving the Indole Ring System
The indole ring, with its π-electron system, can participate in various cycloaddition reactions, acting either as a diene or a dienophile. The reactivity in these reactions is heavily influenced by the substituents on the indole nucleus.
In the case of this compound, the electron-withdrawing nature of the methyl carboxylate group at the C3-position deactivates the pyrrolic double bond for normal electron-demand Diels-Alder reactions where the indole would act as the diene. However, this electronic feature makes the C2-C3 double bond a potential dienophile for inverse-electron-demand Diels-Alder reactions. wikipedia.org More commonly, indoles with electron-withdrawing groups at C3 have been shown to undergo [4+2] cycloadditions with electron-rich dienes, although this often requires harsh conditions such as high temperatures or pressures. nih.gov
A milder and more efficient approach for engaging indoles in Diels-Alder reactions is through photocatalysis. nih.gov Studies have shown that various substituted indoles can undergo radical-cation Diels-Alder reactions with dienes under visible-light irradiation in the presence of a suitable photocatalyst. nih.gov Notably, these reactions have been shown to be tolerant of halogen substituents on the indole ring. nih.gov For instance, 5-iodoindole (B102021) has been successfully employed as a dienophile in a photocatalytic Diels-Alder reaction without undergoing dehalogenation. nih.gov This suggests that this compound could potentially undergo similar cycloadditions, providing access to complex tetrahydrocarbazole structures.
Beyond [4+2] cycloadditions, the indole scaffold can also participate in other types of cycloadditions, such as [3+2] and [4+3] cycloadditions, leading to the formation of diverse heterocyclic frameworks. researchgate.netnih.gov The specific reactivity of this compound in these transformations would likely depend on the reaction partners and conditions employed.
Table 1: Potential Cycloaddition Reactions of the Indole Ring
| Cycloaddition Type | Role of Indole | Reactivity of this compound | Potential Products |
| Normal Electron-Demand Diels-Alder | Diene | Deactivated due to C3-ester | Unlikely |
| Inverse Electron-Demand Diels-Alder | Dienophile | Activated due to C3-ester | Tetrahydrocarbazoles |
| Photocatalytic Diels-Alder | Dienophile | Potentially reactive; halogen tolerance observed | Tetrahydrocarbazoles |
| [3+2] Cycloaddition | Dipolarophile | Potentially reactive | Fused heterocyclic systems |
| [4+3] Cycloaddition | 4π component | Potentially reactive | Cyclohepta[b]indoles |
Regioselective Hydrogenation/Reduction Studies of the Indole Nucleus
The reduction of the indole nucleus can proceed with a degree of regioselectivity, allowing for the selective hydrogenation of either the pyrrolic or the carbocyclic ring, leading to indolines and tetrahydroindoles, respectively. The outcome of the reduction is highly dependent on the reaction conditions and the nature of the substituents on the indole ring. pharmaguideline.combhu.ac.in
For this compound, the selective reduction of the pyrrolic ring to yield the corresponding indoline (B122111) derivative is the more commonly sought-after transformation. This can typically be achieved through catalytic hydrogenation using catalysts such as platinum or palladium on carbon. researchgate.net The presence of the electron-withdrawing methyl carboxylate group at the C3-position may influence the rate of hydrogenation. Acidic conditions are often employed to facilitate the reduction of the pyrrole (B145914) ring by protonating the C3-position, which disrupts the aromaticity and promotes hydrogenation. bhu.ac.in
Alternatively, reduction of the benzene ring of an indole is generally accomplished using dissolving metal reductions, such as with lithium or sodium in liquid ammonia. bhu.ac.in This method would be expected to reduce the carbocyclic ring of this compound, potentially leading to a 4,5,6,7-tetrahydroindole derivative. However, the iodo substituent might be susceptible to reduction under these conditions.
Asymmetric hydrogenation of substituted indoles to produce chiral indolines is a significant area of research. researchgate.net Various chiral rhodium and ruthenium complexes have been developed for the enantioselective hydrogenation of N-protected indoles. researchgate.net The application of these catalytic systems to this compound could potentially provide access to enantioenriched 6-iodoindoline-3-carboxylate derivatives, which are valuable building blocks in medicinal chemistry. The success of such a transformation would depend on the compatibility of the catalyst with the substituents on the indole ring. Halogen atoms on the indole ring have been shown to be tolerated in some asymmetric hydrogenation reactions. acs.org
Table 2: Potential Regioselective Reduction Products of this compound
| Reduction Method | Targeted Ring | Potential Product | Key Considerations |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Pyrrole Ring | Methyl 6-iodoindoline-3-carboxylate | Catalyst choice and reaction conditions are crucial. |
| Dissolving Metal Reduction (e.g., Na, liq. NH₃) | Benzene Ring | Methyl 6-iodo-4,5,6,7-tetrahydroindole-3-carboxylate | Potential for deiodination. |
| Asymmetric Catalytic Hydrogenation | Pyrrole Ring | Enantioenriched Methyl 6-iodoindoline-3-carboxylate | Requires a chiral catalyst and N-protection. |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Studies of Methyl 6 Iodo 1h Indole 3 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Application of 1H, 13C, and 15N NMR for Atom Connectivity and Isomer Differentiation
No specific 1H, 13C, or 15N NMR data for methyl 6-iodo-1H-indole-3-carboxylate is available in the public domain.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment and Stereochemistry
Published 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound could not be found.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
Specific HRMS data, including exact mass determination and elemental composition for this compound, is not available in the searched literature.
Fragmentational Analysis in Mass Spectrometry for Structural Confirmation
There is no available literature detailing the mass spectrometry fragmentation patterns of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis
Experimental IR and UV-Vis spectroscopic data for this compound are not publicly available.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and stereochemistry of a compound. Furthermore, analysis of the crystal packing reveals insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the macroscopic properties of the material.
Although a specific crystal structure for this compound is not publicly available in crystallographic databases, the principles of its structural elucidation can be understood by examining related indole (B1671886) derivatives. For instance, the crystal structures of various substituted indole esters have been successfully determined, revealing key structural features of the indole scaffold. nih.govmdpi.comnih.gov In a hypothetical crystallographic analysis of this compound, single crystals of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
The expected data from such an analysis would include the unit cell parameters, space group, and atomic coordinates. From these, crucial geometric parameters like the planarity of the indole ring, the orientation of the methyl carboxylate group, and the precise location of the iodine atom on the benzene (B151609) ring could be definitively established. The carbon-iodine bond length and the influence of this heavy atom on the crystal packing would be of particular interest. Intermolecular interactions, likely involving N-H---O hydrogen bonds between the indole nitrogen and the carbonyl oxygen of an adjacent molecule, would also be characterized. researchgate.net
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₈INO₂ |
| Formula Weight | 301.08 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1095 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.825 |
| Key Bond Length (C-I) (Å) | ~2.10 |
| Key Hydrogen Bond (N-H···O) (Å) | ~2.9 |
This table presents hypothetical data based on typical values for similar organic molecules and is for illustrative purposes only.
Chromatographic and Separation Techniques for Purity Assessment and Isolation of Isomers
Chromatographic techniques are indispensable tools for the assessment of purity and the isolation of isomers of synthetic compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. tricliniclabs.com The choice of technique depends on the volatility and polarity of the compound, as well as the scale of the separation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds such as indole derivatives. mdpi.comcetjournal.itnih.gov A reversed-phase C18 column is commonly employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape. mdpi.com Detection is usually achieved using a UV detector, as the indole ring is a strong chromophore. nih.gov HPLC can effectively separate the target compound from starting materials, by-products, and potential regioisomers that may form during synthesis. The development of chiral stationary phases also allows for the separation of enantiomers if a chiral center is present in the molecule. mdpi.com
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. researchgate.net For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability. GC analysis can provide high-resolution separation and, with MS detection, can offer structural information and confirmation of the molecular weight of the compound and any impurities. nih.govscholaris.ca This technique is particularly useful for detecting and quantifying trace impurities.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The separation is visualized under UV light or by staining. While not as quantitative as HPLC or GC, TLC is an excellent tool for quickly identifying the number of components in a mixture and for optimizing solvent systems for column chromatography, which can be used for preparative-scale purification. iucr.org For indole derivatives, which can be difficult to separate due to similar polarities, careful selection of the stationary and mobile phases is crucial. researchgate.net
Table 2: Overview of Chromatographic Techniques for the Analysis of Indole Derivatives
| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | C18 Silica Gel | Acetonitrile/Water with 0.1% Formic Acid | UV, MS | Purity assessment, quantitative analysis, isomer separation |
| Gas Chromatography (GC) | Polysiloxane (e.g., HP-5MS) | Helium (carrier gas) | FID, MS | Analysis of volatile impurities, trace analysis |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane mixture | UV light | Reaction monitoring, preliminary purity check |
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | UV, Fraction Collection | Preparative purification, isolation of isomers |
Synthetic Utility of Methyl 6 Iodo 1h Indole 3 Carboxylate As a Chemical Building Block
Precursor for the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogues
The indole nucleus is a core structural motif in a vast number of biologically active alkaloids and natural products. While direct examples of the total synthesis of complex indole alkaloids starting specifically from methyl 6-iodo-1H-indole-3-carboxylate are not extensively documented in readily available literature, the strategic placement of the iodo group at the C-6 position makes it an ideal precursor for such endeavors. The iodine atom allows for the introduction of various substituents and the elaboration of the indole core into more complex structures through cross-coupling reactions. This functionalization is a key step in the synthesis of analogues of naturally occurring indole alkaloids, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. The ester group at the C-3 position can also be readily modified or removed, further adding to its synthetic versatility.
Building Block in the Construction of Diverse Heterocyclic Scaffolds and Ring Systems
The reactivity of the carbon-iodine bond in this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic scaffolds and fused ring systems. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular frameworks.
One notable application is in the synthesis of inhibitors of Transient Receptor Potential Cation Channel subfamily C, members 4 and 5 (TRPC4/5). In this context, the indole-6-iodo moiety serves as a key anchor point for building a more complex heterocyclic system. For instance, a Suzuki coupling reaction can be employed to introduce an aryl or heteroaryl group at the 6-position of the indole. This is followed by further chemical transformations to construct the final, medicinally active heterocyclic scaffold.
The versatility of this compound is further demonstrated by its potential to participate in other key cross-coupling reactions:
Sonogashira Coupling: This reaction with terminal alkynes can be used to introduce alkynyl substituents at the 6-position. These alkynylated indoles are valuable intermediates that can undergo subsequent cyclization reactions to form fused heterocyclic systems, such as indolofuropyridines or other complex ring structures.
Heck Coupling: The reaction with alkenes allows for the introduction of vinyl groups. Intramolecular Heck reactions, in particular, are a powerful strategy for the construction of new rings fused to the indole core by tethering an alkene to another position of the indole, often the nitrogen, and then cyclizing. organicreactions.orgwikipedia.org
Suzuki Coupling: As mentioned, this reaction with boronic acids or their esters is a highly efficient method for creating carbon-carbon bonds. By coupling this compound with various aryl or heteroaryl boronic acids, a diverse library of 6-substituted indole derivatives can be generated, which are themselves precursors to more complex heterocyclic systems. nih.gov
These palladium-catalyzed reactions highlight the importance of this compound as a foundational element for creating molecular diversity in heterocyclic chemistry.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Potential Product Type |
|---|---|---|
| Sonogashira | Terminal Alkyne | 6-Alkynylindole |
| Heck | Alkene | 6-Alkenylindole |
Applications in Medicinal Chemistry Intermediate Synthesis
The utility of this compound as a key intermediate is prominently illustrated in the synthesis of potent and selective inhibitors of the TRPC4 and TRPC5 ion channels. These channels are implicated in a variety of physiological and pathological processes, making them attractive targets for drug discovery.
In the synthesis of these inhibitors, this compound serves as the starting scaffold. The synthesis of a key intermediate often involves a Sonogashira coupling of the 6-iodoindole with a suitable terminal alkyne. This reaction is pivotal in constructing the core structure of the target molecule. The resulting alkynylated indole derivative then undergoes further functional group manipulations and cyclization steps to yield the final, biologically active compound. This strategic use of this compound demonstrates its crucial role in streamlining the synthesis of complex and medicinally relevant molecules.
Development of Novel Organic Reagents and Ligands Featuring the Indole-Iodo Motif
While specific examples of novel organic reagents or ligands developed directly from this compound are not widely reported, the inherent structural features of the molecule make it a promising candidate for such applications. The indole scaffold itself is a privileged structure in ligand design due to its electronic properties and ability to engage in various non-covalent interactions.
The presence of the iodine atom at the 6-position offers a site for the introduction of phosphine (B1218219) groups via reactions such as palladium-catalyzed P-C cross-coupling. The resulting indolylphosphine derivatives could potentially serve as valuable ligands in transition metal catalysis. The combination of the indole framework and the phosphine donor atom could lead to ligands with unique steric and electronic properties, influencing the activity and selectivity of catalytic processes. Further research in this area could lead to the development of novel and efficient catalysts for a range of organic transformations.
Future Research Avenues and Methodological Challenges in the Chemistry of Methyl 6 Iodo 1h Indole 3 Carboxylate
Exploration of Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's shift towards more environmentally benign processes has spurred research into sustainable methods for synthesizing indole (B1671886) derivatives. researchgate.net Traditional methods for indole synthesis often involve harsh conditions and hazardous reagents. tandfonline.com Green chemistry approaches, such as microwave-assisted synthesis, offer significant advantages, including rapid reaction times and improved yields. tandfonline.comtandfonline.com The application of mechanochemistry, a solvent-free technique, has also shown promise in the eco-friendly synthesis of indoles. rsc.org
Future research could focus on adapting these green methodologies for the specific synthesis of methyl 6-iodo-1H-indole-3-carboxylate. This would involve the development of solvent-free or aqueous reaction conditions and the use of recyclable catalysts to minimize environmental impact. researchgate.netnih.gov
Table 1: Comparison of Green Synthesis Methodologies for Indole Derivatives
| Methodology | Advantages | Potential Challenges for this compound |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. tandfonline.com | Potential for substrate degradation at higher temperatures; optimization of conditions required. |
| Mechanochemistry | Solvent-free, reduced waste, energy efficient. rsc.org | Scalability of the process; ensuring homogeneity of the reaction mixture. |
| Aqueous Conditions | Environmentally friendly, reduced use of volatile organic compounds. | Solubility of starting materials; potential for side reactions with water. |
| Reusable Catalysts | Reduced waste, lower cost over multiple cycles. researchgate.net | Catalyst deactivation; efficient separation and recovery of the catalyst. |
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis plays a pivotal role in the functionalization of the indole nucleus. nih.gov Transition metal catalysts, including palladium, copper, cobalt, and gold, have been extensively used for C-H functionalization and cross-coupling reactions of indoles. mdpi.comrsc.org The development of novel catalytic systems is crucial for achieving higher reactivity and selectivity in the modification of this compound.
Future work in this area could involve the design of more efficient and selective catalysts for direct C-H functionalization at various positions of the indole ring. nih.gov The use of chiral catalysts could enable the enantioselective synthesis of complex indole derivatives. nih.gov Furthermore, exploring the catalytic potential of earth-abundant metals would contribute to more sustainable and cost-effective synthetic routes. eurekalert.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages such as improved safety, better process control, and ease of scalability. mdpi.comnih.gov The application of continuous flow technology to the synthesis of indole derivatives has been demonstrated to reduce reaction times and improve yields compared to traditional batch processes. acs.orgresearchgate.net
The integration of flow chemistry with automated synthesis platforms presents an exciting avenue for the rapid synthesis and screening of libraries of this compound derivatives. nih.gov This approach would enable high-throughput optimization of reaction conditions and facilitate the discovery of new bioactive compounds. Challenges in this area include the potential for reactor clogging and the need for robust online monitoring techniques. galchimia.com
Advanced Characterization Techniques for In-situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced characterization techniques, such as in-situ spectroscopy, allow for real-time monitoring of chemical reactions, providing valuable insights into the formation of intermediates and byproducts. spectroscopyonline.commt.com
The application of in-situ NMR and other spectroscopic methods can be instrumental in studying the synthesis and functionalization of this compound. researchgate.net This would enable the precise determination of reaction endpoints, the identification of transient species, and the elucidation of complex reaction pathways. The main challenge lies in the development of suitable probes and methodologies for monitoring reactions under various conditions, including high temperature and pressure.
Table 2: In-situ Monitoring Techniques for Chemical Reactions
| Technique | Information Provided | Applicability to Indole Synthesis |
| In-situ NMR Spectroscopy | Structural information, reaction kinetics, identification of intermediates. researchgate.net | Highly suitable for solution-phase reactions, provides detailed mechanistic insights. |
| In-situ FTIR Spectroscopy | Functional group analysis, reaction progress monitoring. | Useful for tracking the appearance and disappearance of key functional groups. |
| Raman Spectroscopy | Vibrational spectroscopy, suitable for both solution and solid-phase reactions. | Complements FTIR, particularly for reactions in aqueous media. |
| Mass Spectrometry | Molecular weight determination, identification of products and intermediates. | Can be coupled with flow reactors for real-time analysis of reaction mixtures. |
Unexplored Reactivity Pathways and Mechanistic Discoveries
While the chemistry of indoles is well-established, there remain unexplored avenues of reactivity. The concept of "umpolung" reactivity, which involves reversing the normal polarity of a functional group, has been applied to indoles to achieve novel transformations. nih.gov Furthermore, visible-light photocatalysis has enabled new types of dearomative annulation reactions of indoles. acs.org
Future research should aim to explore these and other novel reactivity pathways for this compound. Mechanistic studies, combining experimental and computational approaches, will be crucial for understanding the underlying principles of these new reactions. nih.govacs.org Such investigations could lead to the discovery of unprecedented transformations and the synthesis of novel molecular architectures with potential applications in medicinal chemistry and materials science.
Q & A
Basic: What are the optimal synthetic routes for methyl 6-iodo-1H-indole-3-carboxylate, and how are yields optimized?
Methodological Answer:
Synthesis typically involves iodination of methyl indole-3-carboxylate derivatives using iodine sources (e.g., N-iodosuccinimide) under acidic or catalytic conditions. Key steps include:
- Precursor Selection : Starting with methyl 6-amino- or 6-nitro-1H-indole-3-carboxylate, followed by diazotization and Sandmeyer iodination .
- Reaction Optimization : Adjusting temperature (0–25°C), solvent (e.g., DMF or THF), and catalyst (e.g., CuI) to maximize yield (reported 60–85%) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted iodine and byproducts .
Basic: How is this compound characterized, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify substitution patterns (e.g., iodine’s deshielding effect on C-6) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (301.08 g/mol) and isotopic pattern from iodine .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between indole N–H and ester carbonyl groups) .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Light Sensitivity : Decomposes under UV light; store in amber vials at –20°C .
- Thermal Stability : Avoid temperatures >100°C (risk of deiodination or ester hydrolysis) .
- Solvent Compatibility : Stable in DMSO or DMF, but avoid strong bases (e.g., NaOH) to prevent ester cleavage .
Advanced: How does the iodine substituent at C-6 influence reactivity in cross-coupling reactions?
Methodological Answer:
The C–I bond’s polarization enhances electrophilicity, enabling:
- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids (e.g., forming biaryl derivatives for drug discovery) .
- Buchwald-Hartwig Amination : Substitution with amines under Pd/XPhos catalysis (yields >70% with electron-deficient amines) .
- Mechanistic Insight : Iodine’s electronegativity directs regioselectivity; computational DFT studies model transition states .
Advanced: How can crystallographic data resolve contradictions in reported hydrogen-bonding networks?
Methodological Answer:
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation) identifies dimer formation via O–H⋯O and N–H⋯O bonds .
- Validation : Compare experimental vs. simulated powder XRD patterns to confirm polymorphism or hydration effects .
- Case Study : Discrepancies in reported melting points (e.g., 232–259°C) arise from differing crystal packing; DSC analysis clarifies thermal behavior .
Advanced: What strategies address low yields in iodination reactions of methyl indole-3-carboxylate precursors?
Methodological Answer:
- Catalyst Screening : Test Pd(II) vs. Cu(I) catalysts; CuI often improves efficiency in radical iodination .
- Additive Effects : Adding pyridine or KI suppresses side reactions (e.g., over-iodination) .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Advanced: How is this compound utilized as a scaffold in medicinal chemistry?
Methodological Answer:
- Library Synthesis : Introduce substituents at C-3 (ester) or C-5 via directed ortho-metalation .
- Biological Screening : Test derivatives for kinase inhibition (e.g., JAK2/STAT3 pathways) using cell-based assays .
- SAR Studies : Correlate iodine’s steric/electronic effects with bioactivity (e.g., IC shifts in cancer cell lines) .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Model transition states to predict activation energies for SNAr reactions .
- Hammett Analysis : Quantify electronic effects of substituents on reaction rates (σ values for iodine: +0.28) .
- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on nucleophile accessibility .
Advanced: How do competing degradation pathways (e.g., hydrolysis vs. photolysis) impact experimental design?
Methodological Answer:
- Kinetic Studies : Use UV-Vis spectroscopy to monitor degradation rates under varying pH and light conditions .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis .
- Formulation : Encapsulate in cyclodextrins or liposomes for long-term storage in biological assays .
Advanced: What interdisciplinary approaches combine this compound with materials science?
Methodological Answer:
- Coordination Chemistry : Synthesize metal-organic frameworks (MOFs) via iodine-metal coordination for catalytic applications .
- Photophysical Studies : Investigate fluorescence quenching by iodine for sensor development .
- Surface Functionalization : Graft onto nanoparticles (e.g., AuNPs) via thiol-ene click chemistry for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
